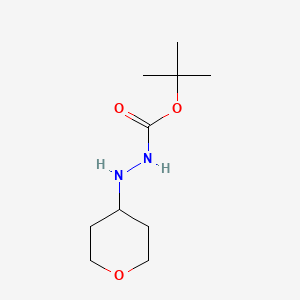
Tert-butyl 3-éthynylazétidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound is colorless to yellow in its physical form and can be either a liquid or solid .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-ethynylazetidine-1-carboxylate is1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
Tert-butyl 3-ethynylazetidine-1-carboxylate is a colorless to yellow liquid or solid . It has a molecular weight of 181.23 . The compound should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthèse de molécules bioactives
Tert-butyl 3-éthynylazétidine-1-carboxylate: est un bloc de construction polyvalent en synthèse organique, en particulier dans la construction de molécules bioactives. Sa structure permet d'introduire le cycle azétidine dans diverses entités chimiques, qui est un motif courant dans de nombreux composés biologiquement actifs .
Précurseur des produits naturels
Ce composé sert de précurseur dans la synthèse de produits naturels tels que Indiacen A et Indiacen B. Ces produits naturels ont été identifiés comme ayant des propriétés anticancéreuses, anti-inflammatoires et analgésiques potentielles .
Applications en science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés des polymères et des résines. En incorporant ce composé, les chercheurs peuvent modifier la stabilité thermique et la résistance mécanique des matériaux .
Recherche pharmaceutique
L'industrie pharmaceutique peut utiliser ce composé dans le développement de nouveaux médicaments. Sa structure chimique unique permet la création de nouveaux pharmacophores, ce qui peut conduire à la découverte de médicaments avec de nouveaux modes d'action .
Conception de catalyseurs
This compound: peut être utilisé dans la conception de catalyseurs pour les réactions chimiques. Sa structure rigide peut fournir un cadre stable pour les sites catalytiques, améliorant ainsi l'efficacité de la réaction .
Développement agrochimique
En recherche agrochimique, ce composé peut être utilisé pour synthétiser des pesticides et des herbicides. Le cycle azétidine peut être un élément clé dans le développement de composés qui ciblent des ravageurs ou des mauvaises herbes spécifiques sans affecter les cultures .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-ethynylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGYBYGCXKNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710747 | |
| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-01-5 | |
| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
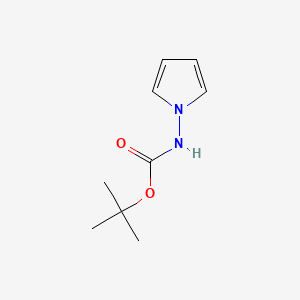
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
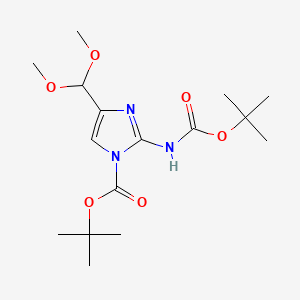

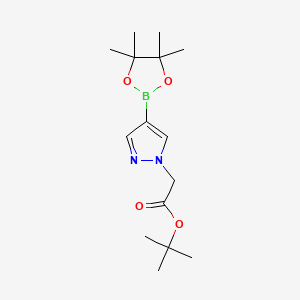
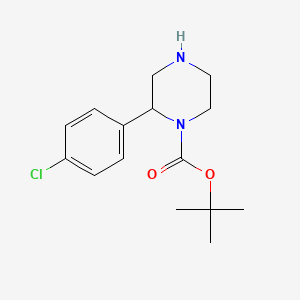
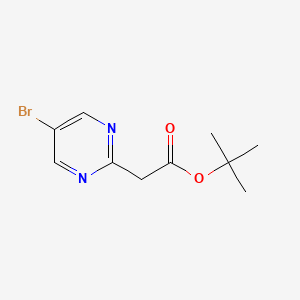

![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
